Patent

US05087745

Procedure details

159 kg (0.92 kmol) of crude gamma-chlorobutyric acid ethyl ester (content 88 percent) and 107 kg (2.3 kmol) of ethanol were placed in a pressure agitator. Then 57 kg (0.96 kmol) of trimethylamine was added in 15 to 30 minutes. The temperature in this case rose to 30° to 50° C. Then heating to 130° C. was performed. The pressure in this case rose to 5 to 7 bars and then dropped back to about 4 bars. After a stable pressure was reached, it was cooled to 20° C. and the remaining triethylamine was removed. The reaction solution was adjusted to a pH greater than 11 with 138 kg of aqueous NaOH (30 percent). Then it was kept at 60° C. for 1 hour and the pH was optionally readjusted. Then it was cooled to 20° C. and the precipitated NaCl was filtered off. After removal by distillation of the excess triethylamine and solvent, the residue was diluted with water. This solution was adjusted to pH 8, filtered and desalted by electrodialysis. The resultant solution contained 32 percent of gamma-butyrobetaine corresponding to a yield of 80 percent, relative to the gamma-chlorobutyric acid ethyl ester. The content was 99.5 percent (HPLC determination of a dehydrated specimen).

Name

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

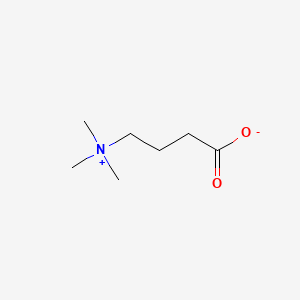

C([O:3][C:4](=[O:9])[CH2:5][CH2:6][CH2:7]Cl)C.C(O)C.[CH3:13][N:14]([CH3:16])[CH3:15]>>[CH3:13][N+:14]([CH2:7][CH2:6][CH2:5][C:4]([O-:3])=[O:9])([CH3:16])[CH3:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

159 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CCCCl)=O

|

Step Two

|

Name

|

|

|

Quantity

|

107 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

57 kg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 30° to 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dropped back to about 4 bars

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

it was cooled to 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the remaining triethylamine was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then it was cooled to 20° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitated NaCl was filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation of the excess triethylamine and solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue was diluted with water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C[N+](C)(C)CCCC(=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |